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Piperazine, a related compound, is the third most common nitrogen heterocycle in drug discovery and is a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
1-Benzylpiperazin-2-one is a chemical compound with the molecular formula and a molecular weight of approximately 190.24 g/mol. It is characterized by a piperazine ring substituted at one nitrogen atom by a benzyl group and at the other nitrogen by a carbonyl group, forming a lactam structure. This compound is part of a broader class of piperazine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
1-Benzylpiperazin-2-one exhibits significant biological activity, primarily as a serotonergic agonist. It has been shown to stimulate the release and inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and noradrenaline . The compound's pharmacological profile suggests that it may produce euphoriant and stimulant effects similar to those of amphetamines, although it generally requires higher dosages due to lower potency compared to traditional stimulants . The biological effects include increased alertness and potential side effects such as anxiety, tachycardia, and hyperthermia.
The synthesis of 1-benzylpiperazin-2-one can be achieved through several methods:
1-Benzylpiperazin-2-one finds applications in medicinal chemistry due to its potential as a pharmacological agent. Its serotonergic activity makes it a candidate for research into treatments for mood disorders and other neurological conditions. Additionally, it serves as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.
Studies on interaction mechanisms reveal that 1-benzylpiperazin-2-one engages with various neurotransmitter systems. It has been shown to act on serotonin reuptake transporters, enhancing serotonin levels in synaptic clefts, which may contribute to its stimulant effects . The compound's interactions with dopamine and noradrenaline transporters suggest potential implications for developing treatments for conditions such as depression and anxiety disorders.
1-Benzylpiperazin-2-one shares structural similarities with several other piperazine derivatives. Below are some comparable compounds:
Uniqueness: The primary distinction of 1-benzylpiperazin-2-one lies in its lactam structure, which influences its reactivity and biological activity compared to other piperazine derivatives. Its ability to participate in specific cycloaddition reactions further enhances its synthetic utility.
The synthesis of 1-benzylpiperazin-2-one was first reported in the late 20th century as part of efforts to expand the chemical space of piperazine derivatives. Early methodologies focused on cyclocondensation reactions between benzylamine derivatives and carbonyl-containing precursors. A breakthrough came with the development of nitrone-based [3+2] cycloadditions, enabling efficient access to functionalized piperazinones. For example, the reaction of 1-benzylpiperazin-2-one nitrone with alkynes yielded Δ⁴-isoxazolines, demonstrating the compound’s versatility in constructing complex heterocycles.
Piperazinones are distinguished by their six-membered ring containing two nitrogen atoms and a ketone group. The benzyl substituent in 1-benzylpiperazin-2-one enhances its lipophilicity ($$\log P = 1.92$$) compared to unsubstituted piperazinones ($$\log P = -0.45$$), making it more amenable to blood-brain barrier penetration. This property aligns with its use in central nervous system (CNS)-targeted drug candidates, such as dopamine D3 receptor agonists.
Table 1: Comparative Properties of Selected Piperazinones
| Compound | Molecular Formula | Molar Mass (g/mol) | $$\log P$$ | Water Solubility (mg/mL) |
|---|---|---|---|---|
| 1-Benzylpiperazin-2-one | $$ \text{C}{11}\text{H}{14}\text{N}_2\text{O} $$ | 190.24 | 1.92 | <1 (25°C) |
| Piperazin-2-one | $$ \text{C}4\text{H}8\text{N}_2\text{O} $$ | 100.12 | -0.45 | 35.6 (25°C) |
| 4-Benzylpiperazin-2-one | $$ \text{C}{11}\text{H}{14}\text{N}_2\text{O} $$ | 190.24 | 1.89 | <1 (25°C) |
The compound’s dual functionality—basic nitrogen atoms and a ketone group—facilitates diverse chemical modifications. Recent studies emphasize its role in:
Retrosynthetic planning for 1-benzylpiperazin-2-one prioritizes disconnection at the amide bond or benzyl-piperazine junction. Transformer-based models propose hypergraph exploration strategies to identify precursors like benzyl halides and piperazine derivatives [1]. For example, disconnecting the amide group yields 1-benzylpiperazine and carbonyl donors (e.g., phosgene equivalents), while fragmenting the benzyl group suggests benzyl chloride and piperazin-2-one intermediates [4]. However, stereochemical fidelity remains challenging due to poor model training on stereodefined substrates [1]. Computational tools often favor racemic precursors, necessitating manual correction for enantioselective routes [1] [2].
Classical methods rely on nucleophilic substitution between piperazin-2-one and benzyl halides. Piperazine hexahydrate reacts with benzyl chloride at 65°C under acidic conditions to yield 1-benzylpiperazin-2-one dihydrochloride, avoiding dibenzylpiperazine (DBZP) by-products [4]. Key parameters include:
| Parameter | Optimal Condition | By-Product Mitigation |
|---|---|---|
| Temperature | 65°C | Slow addition of benzyl chloride |
| Solvent | Ethanol/water | Excess piperazine |
| Stoichiometry | 1:1 (piperazine:BnCl) | Acidic pH (HCl) |
This method achieves ~70% yield but requires careful pH control to prevent over-alkylation [4].
Palladium-catalyzed decarboxylative allylic alkylation enables enantioselective synthesis of substituted derivatives. Using [Pd₂(pmdba)₃] and (S)-(CF₃)₃-tBuPHOX ligand, 1-benzylpiperazin-2-one analogues attain >90% ee for tertiary piperazines [2]. The catalytic cycle involves oxidative addition of allyl carbonates, decarboxylation, and enantioselective C–N bond formation. For example, 4-methoxybenzyl-protected substrates yield 85% ee in toluene at 0.014 M [2].
Sequential N-alkylation and cyclization in one pot reduce purification steps. Benzyl chloride reacts with piperazine in THF, followed by in situ treatment with triphosgene to form the lactam ring. Yields improve to 82% using microwave irradiation (150°C, 20 min) [3].
Microwave irradiation accelerates cyclization kinetics. A 4-methoxybenzylpiperazine intermediate reacts with CDI-activated carboxylic acids under 300 W irradiation, achieving 90% conversion in 10 minutes [3]. This method minimizes thermal degradation of acid-sensitive benzyl groups.
Solvent-free mechanochemical synthesis reduces waste. Ball-milling piperazine with benzyl bromide and K₂CO₃ yields 68% 1-benzylpiperazin-2-one, avoiding solvent use [4]. Bio-based catalysts (e.g., lipase B) enantioselectively acylate piperazine intermediates in water, though yields remain modest (45–50%) [2].
Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing. Benzyl chloride and piperazine hexahydrate react in a tubular reactor (residence time: 30 min) at 70°C, achieving 89% yield with <2% DBZP [4]. Process analytical technology (PAT) monitors pH and temperature in real-time to optimize feed rates.
Enantioselective synthesis remains challenging due to poor resolution of stereochemical data in training sets for computational models [1]. Asymmetric catalysis using (R)-BINAP-ligated palladium complexes achieves 78% ee for (S)-1-benzylpiperazin-2-one, but requires bulky N-benzyl groups to prevent racemization [2]. Dynamic kinetic resolution (DKR) with Shvo’s catalyst enables 92% ee via hydrogenative coupling, though substrate scope is limited to aryl-substituted derivatives [2].